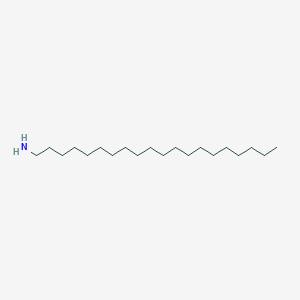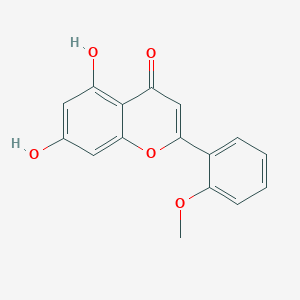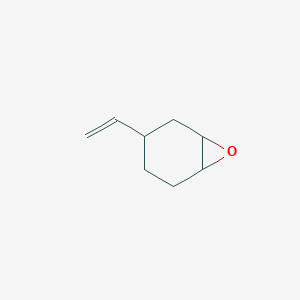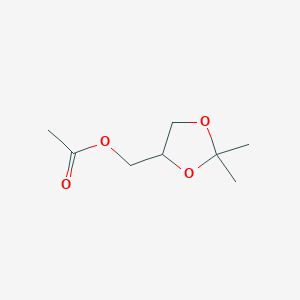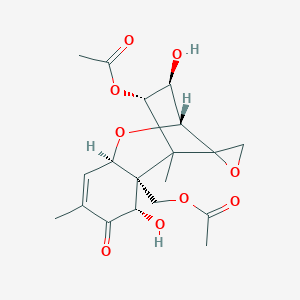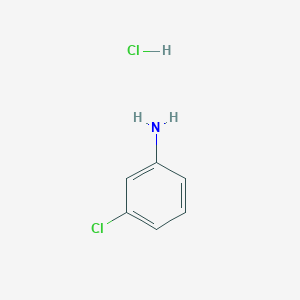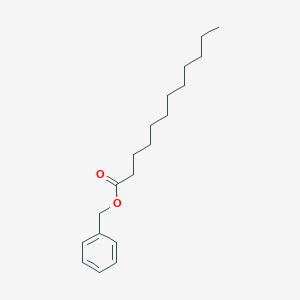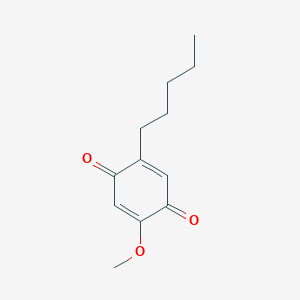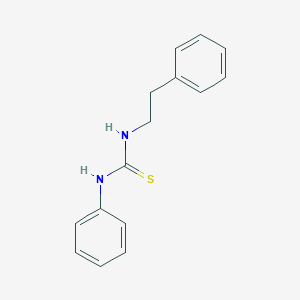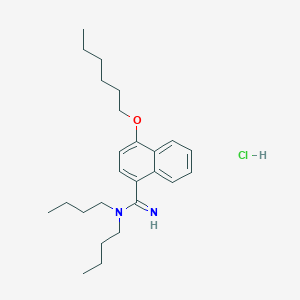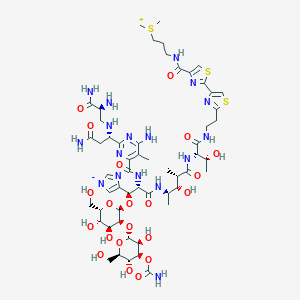
Bleomycin
Vue d'ensemble
Description
Bleomycin belongs to the general group of medicines called antineoplastics. It is used to treat several types of cancer, including cervix and uterus cancer, head and neck cancer, testicle and penile cancer, and certain types of lymphoma .
Synthesis Analysis
Bleomycin is a broad-spectrum glycopeptide antitumor antibiotic produced by Streptomyces verticillus . The biosynthesis of bleomycin is precisely controlled by complex extra-/intracellular regulation mechanisms . N-acetylglucosamine (GlcNAc), a vital signaling molecule controlling the onset of development and antibiotic synthesis in Streptomyces, was found to increase the yields of bleomycins significantly .Molecular Structure Analysis
Bleomycin is a hydrophilic molecule that is unable to cross cell membranes by free diffusion . The positively charged tail of bleomycin might be key to cellular uptake . The crystal structures show that two Bleomycin molecules bind to two Bleomycin-binding pockets formed by the alternate arm exchange of two monomeric BLMA (BLMT) molecules .Chemical Reactions Analysis
The DNA-cleaving actions of bleomycin are dependent on oxygen and metal ions . It is believed that bleomycin chelates metal ions (primarily iron) producing a pseudoenzyme that reacts with oxygen to produce superoxide and hydroxide free radicals that cleave DNA .Physical And Chemical Properties Analysis
Bleomycin has a molecular formula of C55H84N17O21S3 . It is a hydrophilic molecule that is unable to cross cell membranes by free diffusion .Applications De Recherche Scientifique
Antitumor Activity : Bleomycin exhibits potent antitumor activity against lymphomas, head and neck cancers, and germ-cell tumors. Its cytotoxic and mutagenic effects are linked to its ability to mediate both single-stranded and double-stranded DNA damage (Chen & Stubbe, 2005).
Clinical Efficacy in Cancer Treatment : It has shown significant response rates in squamous cell carcinoma, lymphomas, and testicular carcinoma. However, its usage is often limited due to lung toxicity (Blum, Carter, & Agre, 1973).
Mechanisms of DNA Damage : Bleomycin is active as an iron complex, forming intermediates in the reaction cycle that lead to DNA damage. This involves oxidative damage through free radicals (Neese et al., 2000).
Role in Inducing Lung Fibrosis : In experimental settings, bleomycin is used for inducing lung fibrosis in animals due to its ability to provoke a histologic lung pattern similar to that in chemotherapy patients (Della Latta et al., 2015).
Pulmonary Toxicity : Bleomycin's pulmonary toxicity is a significant concern, with research focused on understanding this pathogenesis, including the role of the immune system (Comis, 1992).
Understanding Cellular Resistance : Studies using Saccharomyces cerevisiae have provided insights into the cellular processes that enable resistance to bleomycin's lethal effects (Ramotar & Wang, 2003).
Exploring DNA Binding and Cleavage : Research has delved into the DNA binding selectivity of bleomycin and its oxidative cleavage of DNA, crucial for understanding its therapeutic efficacy (Akiyama et al., 2008).
RNA Cleavage and Protein Synthesis Inhibition : Beyond DNA, bleomycin can also cleave RNA, affecting protein synthesis. This adds another dimension to its mechanism of action and potential therapeutic applications (Abraham et al., 2003).
Mécanisme D'action
The primary mechanism of action of bleomycin involves the drug’s ability to oxidatively damage DNA by binding to metal ions, including iron, forming metallobleomycin complexes. The reactive oxygen species generated by these complexes cause DNA single-strand and double-strand breaks between 3’-4’ bonds in deoxyribose .
Safety and Hazards
Excessive exposure to Bleomycin may cause fever, chills, nausea, vomiting, mental confusion, and wheezing . It may cause irritation to eyes, skin, and respiratory tract. It may also cause a darkening or thickening of the skin . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Orientations Futures
There is a lack of evidence or consensus on how to prevent and monitor bleomycin toxicity . The development of an evidence-based consensus guideline was supported by 93% of survey participants and aims to address these issues and homogenise practice across the UK . In some surviving patients, pulmonary parameters can improve to baseline in approximately two years .
Propriétés
IUPAC Name |
3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVAGSVQBOHSSS-UAPAGMARSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H84N17O21S3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872327 | |
| Record name | Bleomycin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) | |
| Record name | BLEOMYCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19884 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992), Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/, HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/, Freely soluble in water., Sol in water and methanol but insol in acetone and ether. | |
| Record name | BLEOMYCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19884 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BLEOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cytotoxic action of bleomycins results from their ability to cause fragmentation of DNA. Studies in vitro indicate that bleomycin causes accumulation of cells in the G2 phase of the cell cycle, and many of these cells display chromosomal aberrations, incl chromatid breaks, gaps, and fragments, as well as translocations. Bleomycin appears to cause scission of DNA by interacting with oxygen and iron(2+). In the presence of oxygen and a reducing agent, such as dithiothreitol, the metallobleomycin complex becomes activated and functions mechanistically as a ferrous oxidase, transferring electrons from iron(2) to molecular oxygen to produce activated species of oxygen. It has also been shown that metallobleomycin complexes can be activated by reaction with the flavin enzyme, NADPH-cytochrome p450 reductase. Bleomycin binds to DNA through its amino terminal peptide, and the activated complex generates free radicals that are responsible for scission of the DNA chain., Bleomycin is an antineoplastic antibiotic. The drug is active against gram-positive and gram-negative bacteria and fungi, but its cytotoxicity precludes its use as an anti-infective agent. The precise mechanism(s) of action of bleomycin is not fully known. Several studies in Escherichia coli and HeLa cells suggest that the drug inhibits the incorporation of thymidine into DNA. In these in vitro studies, DNA synthesis was inhibited to a greater extent than was RNA or protein synthesis. Bleomycin also appears to labilize the DNA structure, resulting in scission of both single- and double-stranded DNA. The drug has no immunosuppressive activity in mice., Bleomycin is classed as an antibiotic but is not used as an antimicrobial agent. Although bleomycin is effective against both cycling and non-cycling cells, it seems to be most effective in the G2 phase of cell division. Its exact mechanism of antineoplastic action is unknown but may involve binding to DNA, inducing lability of the DNA structure, and reduced synthesis of DNA, and to a lesser extent RNA and ptoteins., When administered into the pleural cavity in the treatment of malignant pleural effusion, /bleomycin/ acts as a sclerosing agent. | |
| Record name | BLEOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Bleomycin a2 | |
Color/Form |
Colorless to yellow powder | |
CAS RN |
11056-06-7, 11116-31-7, 67763-87-5 | |
| Record name | BLEOMYCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19884 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bleomycin A2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11116-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bleomycin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bleomycinamide, N1-[3-(dimethylsulfonio)propyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bleomycin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BLEOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bleomycin interact with its target and what are the downstream effects?
A1: Bleomycin exerts its cytotoxic effect primarily by binding to DNA in the presence of ferrous ions and oxygen. [, ] This interaction leads to the formation of single and double-strand DNA breaks, ultimately inhibiting DNA synthesis and triggering cell death. [, , ] Bleomycin exhibits a preference for cleaving DNA at specific sequences, particularly those containing guanine and cytosine nucleotides. [] Studies have shown that Bleomycin induces apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways. []
Q2: What is the molecular formula and weight of Bleomycin? Is there any spectroscopic data available?
A2: Bleomycin is not a single compound but a mixture of different Bleomycin congeners. Bleomycin A2 (C55H84N17O21S3) and Bleomycin B2 (C56H88N20O22S2) are two major components. While exact molecular weights vary slightly depending on the specific congener, they generally fall within the range of 1400-1500 g/mol. Various spectroscopic techniques, including electron spin resonance (ESR) and high-performance liquid chromatography (HPLC), have been employed to study Bleomycin-DNA interactions and quantify Bleomycin concentrations in biological samples. [, , ]
Q3: How do structural modifications of Bleomycin affect its activity?
A3: The structure of Bleomycin is characterized by a metal-binding domain, a DNA-binding domain, and a carbohydrate moiety. [] Research has shown that the carbohydrate moiety of Bleomycin is not essential for its cytotoxic activity but influences its ability to induce reactive oxygen species (ROS). [] Deglycosylated Bleomycin, while still cytotoxic, demonstrates a reduced capacity to generate ROS compared to the parent compound. [] This suggests that structural modifications can alter the mechanism of action and potentially the toxicity profile of Bleomycin.
Q4: What are the pharmacokinetic properties of Bleomycin and how do they relate to its efficacy?
A4: Bleomycin exhibits complex pharmacokinetics and is primarily eliminated renally. [] Studies have shown that Bleomycin is absorbed systemically after intralesional injection for sclerotherapy of vascular malformations, with an elimination half-life ranging from 88 to 111 minutes. [] The therapeutic efficacy of Bleomycin is dose-dependent, and its use is limited by potential toxicities, particularly pulmonary toxicity. []
Q5: Are there any in vitro or in vivo models used to study Bleomycin efficacy?
A5: Bleomycin's efficacy has been extensively studied in vitro and in vivo. In vitro studies utilize cell lines derived from various cancers, including tongue squamous cell carcinoma (SCC25 cells) and laryngeal carcinoma (HEp-2 cells), to assess Bleomycin's antiproliferative and apoptotic effects. [, ] Animal models, particularly rodent models of bleomycin-induced pulmonary fibrosis, are widely used to investigate the pathogenesis of Bleomycin-induced lung injury and evaluate potential therapeutic interventions. [, , , , , , , , , ]
Q6: What are the major concerns regarding Bleomycin toxicity?
A6: A major concern associated with Bleomycin therapy is the risk of pulmonary toxicity, which can manifest as pneumonitis or pulmonary fibrosis. [, , ] This adverse effect is dose-dependent and potentially fatal, requiring careful monitoring and management. [] Factors like pre-existing lung damage, high oxygen concentrations during anesthesia, and renal impairment can increase the risk of Bleomycin-induced pulmonary toxicity. [, ]
Q7: Are there strategies to improve Bleomycin delivery and minimize toxicity?
A7: Researchers are exploring various drug delivery strategies to enhance Bleomycin's therapeutic index. One approach involves encapsulating Bleomycin within nanoparticles, such as thymoquinone-PLGA-PVA nanoparticles, to improve its solubility, bioavailability, and target specificity, potentially reducing off-target effects and toxicity. [] Another area of investigation involves using Bleomycin in conjunction with other agents, like chloroquine, to enhance its cytotoxic effects against cancer cells. []
Q8: How is Bleomycin-induced lung injury diagnosed and monitored?
A8: Early diagnosis of Bleomycin-induced lung injury is crucial for timely intervention and improved outcomes. While pulmonary function tests are commonly used, they may lack sufficient sensitivity for early detection. [] Recent research suggests that fluorodeoxyglucose positron emission tomography (FDG-PET/CT) scanning could be a valuable tool for identifying asymptomatic Bleomycin-induced pneumonitis. [] This imaging technique detects increased glucose uptake in areas of inflammation, potentially facilitating earlier diagnosis and management.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



